![molecular formula C14H19N3O2 B2441725 Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate CAS No. 1251005-78-3](/img/structure/B2441725.png)
Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate
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Overview
Description
“Tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[3,2-b]pyridine]-1-carboxylate” is a complex organic compound . It’s a derivative of tert-butyl alcohol, which is the simplest tertiary alcohol .
Molecular Structure Analysis
The molecular formula of this compound is C14H19N3O2 . It has a molecular weight of 261.320 . The exact structure can be determined using techniques like NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 417.6±45.0 °C at 760 mmHg . The melting point is not available . The flash point is 206.3±28.7 °C .Scientific Research Applications
For additional resources, you can refer to the Chemsrc database entry for tert-butyl 1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[3,2-b]pyridine]-1-carboxylate . Additionally, if you’re interested in related compounds, you might want to explore TERT-BUTYL 1H,2H,3H,4H,5H,6H-PYRROLO [3,4-C]PYRROLE-2-CARBOXYLATE HCL and 4-tert-Butyl-1-(3-sulfopropyl)pyridinium Hydroxide Inner Salt . These references provide further context and related research.
Chemsrc: tert-Butyl 1’,2’-dihydrospiro[azetidine-3,3’-pyrrolo[3,2-b]pyridine]-1-carboxylate Sigma-Aldrich: TERT-BUTYL 1H,2H,3H,4H,5H,6H-PYRROLO [3,4-C]PYRROLE-2-CARBOXYLATE HCL
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-13(2,3)19-12(18)17-8-14(9-17)7-16-10-5-4-6-15-11(10)14/h4-6,16H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVPRPWBTDBCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate |
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